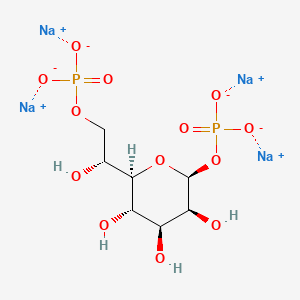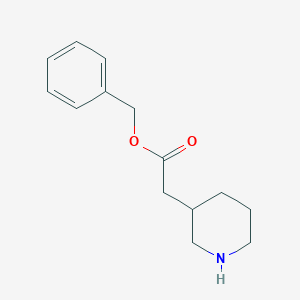
4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with dimethyl and propan-2-yl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
科学的研究の応用
4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with different properties.
Tetrahydroisoquinoline: A more saturated derivative of isoquinoline.
Uniqueness
4,4-Dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine is unique due to its specific substituents and structural configuration. These features can impart distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
4,4-dimethyl-2-propan-2-yl-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H22N2/c1-10(2)16-8-11-7-12(15)5-6-13(11)14(3,4)9-16/h5-7,10H,8-9,15H2,1-4H3 |
InChIキー |
AEJNZXBSZOHVKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC2=C(C=CC(=C2)N)C(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




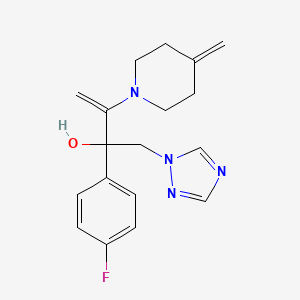
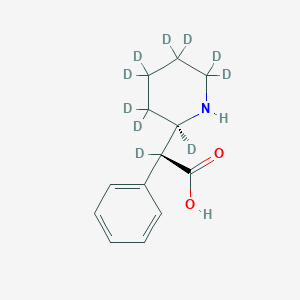
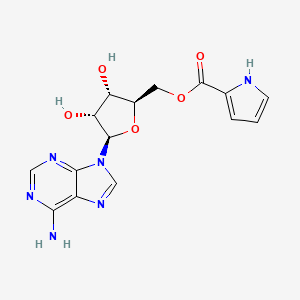
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

